Cas no 359-11-5 (Ethene,1,1,2-trifluoro-)

Ethene,1,1,2-trifluoro- 化学的及び物理的性質
名前と識別子
-
- Ethene,1,1,2-trifluoro-
- 1,1,2-trifluoroethene
- Trifluoroethylene
- 1,1,2-trifluoroethylene
- 1,2,2-trifluoroethylene
- Ethene,trifluoro
- Ethylene,trifluoro
- TRIFLUOROETHENE
- Ethene, trifluoro-
- C2HF3
- InChI=1/C2HF3/c3-1-2(4)5/h1H
- Ethylene trifluoride
- UNII-Z2866M3Z1A
- TriFE
- 359-11-5
- MFCD00039275
- Ethylene, trifluoro-
- HFC 1123
- TRIFLUOROETHENE [HSDB]
- Q27294901
- EINECS 206-626-2
- Trifluoroethylene, >=97.5% (GC)
- HSDB 6260
- Ethene, 1,1,2-trifluoro-
- MIZLGWKEZAPEFJ-UHFFFAOYSA-
- 1,1,2-Trifluoroethylene #
- NS00042026
- Z2866M3Z1A
- DTXSID4059887
- DTXSID10196701
- 1,1,2-Trifluoroethene, 1,1,2-Trifluoroethylene
- DB-222266
-
- MDL: MFCD00039275
- インチ: InChI=1S/C2HF3/c3-1-2(4)5/h1H
- InChIKey: MIZLGWKEZAPEFJ-UHFFFAOYSA-N
- ほほえんだ: F/C(/F)=C/F
計算された属性
- せいみつぶんしりょう: 82.00300
- どういたいしつりょう: 82.00303452g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 42.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.265
- ゆうかいてん: -78°C
- ふってん: -51°C
- 屈折率: 1.3130 (estimate)
- PSA: 0.00000
- LogP: 1.69380
Ethene,1,1,2-trifluoro- セキュリティ情報
Ethene,1,1,2-trifluoro- 税関データ
- 税関コード:2903399090
- 税関データ:
中国税関コード:
2903399090概要:
290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Ethene,1,1,2-trifluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB102723-25g |
Trifluoroethylene, 98%; . |
359-11-5 | 98% | 25g |
€508.00 | 2025-02-13 | |
Apollo Scientific | PC7360-25g |
Trifluoroethylene |
359-11-5 | 98% | 25g |
£551.00 | 2025-02-21 | |
abcr | AB102723-25 g |
Trifluoroethylene, 98%; . |
359-11-5 | 98% | 25 g |
€508.00 | 2023-07-20 | |
Apollo Scientific | PC7360-90g |
Trifluoroethylene |
359-11-5 | 98% | 90g |
£1160.00 | 2025-02-21 |
Ethene,1,1,2-trifluoro- 関連文献
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Adriana S. Grossmann,Thomas Magauer Org. Biomol. Chem. 2016 14 5377
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2. Ab-initio mechanistic studies of radical reactions. Directive effects in the addition of methyl radical to unsymmetrical fluoroethenesRoger Arnaud,Robert Subra,Vincenzo Barone,Francesco Lelj,Santiago Olivella,Albert Solé,Nino Russo J. Chem. Soc. Perkin Trans. 2 1986 1517
-
James A. S. Howell Dalton Trans. 2006 545
-
4. Theoretical study of regioselectivity in methyl radical additions to fluoroethenesRoger Arnaud,Vincenzo Barone,Santiago Olivella,Nino Russo,Albert Solé J. Chem. Soc. Chem. Commun. 1985 1331
-
Wenzhi Jia,Min Liu,Xuewei Lang,Chao Hu,Junhui Li,Zhirong Zhu Catal. Sci. Technol. 2015 5 3103
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Martin Bohlén,Kim Bolton Phys. Chem. Chem. Phys. 2014 16 12929
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7. 540. Addition of free radicals to unsaturated systems. Part XIV. The direction of radical addition to trifluoroethyleneR. N. Haszeldine,B. R. Steele J. Chem. Soc. 1957 2800
-
Jonelle Harvey,Andras Bodi,Richard P. Tuckett,Bálint Sztáray Phys. Chem. Chem. Phys. 2012 14 3935
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R. E. Banks,R. N. Haszeldine,W. D. Morton J. Chem. Soc. C 1969 1947
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Maxime Colpaert,Sanjib Banerjee,Vincent Ladmiral,Taizo Ono,Bruno Améduri Polym. Chem. 2018 9 894
Ethene,1,1,2-trifluoro-に関する追加情報
Ethene,1,1,2-trifluoro- (CAS No. 359-11-5): A Comprehensive Overview of Its Applications and Recent Research Developments
Ethene,1,1,2-trifluoro- (CAS No. 359-11-5) is a fluorinated hydrocarbon that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and chemical properties. This compound, characterized by its three fluorine atoms attached to a carbon chain derived from ethene, exhibits distinct reactivity and stability that make it a valuable intermediate in various synthetic processes. The introduction of fluorine atoms into the molecular structure not only enhances the compound's resistance to thermal degradation but also influences its electronic and steric properties, making it a versatile building block in organic synthesis.
The CAS No. 359-11-5 of Ethene,1,1,2-trifluoro- provides a unique identifier for this compound, ensuring accurate classification and reference in scientific literature and industrial applications. This numbering system is crucial for researchers and manufacturers to distinguish it from other similar compounds and to ensure compliance with regulatory standards. The fluorinated hydrocarbon nature of this compound positions it as a key player in the development of advanced materials and pharmaceuticals where electron-withdrawing effects of fluorine are desirable.
Recent advancements in the synthesis and application of Ethene,1,1,2-trifluoro- have highlighted its potential in pharmaceutical research. The compound's ability to act as a precursor for more complex molecules has been exploited in the development of novel drug candidates. For instance, its incorporation into heterocyclic structures has shown promise in the treatment of various diseases by improving metabolic stability and bioavailability. The fluorine atoms enhance the lipophilicity of the molecules derived from it, which is a critical factor in drug design for achieving optimal pharmacokinetic profiles.
In addition to pharmaceutical applications, Ethene,1,1,2-trifluoro- has found utility in materials science. Its incorporation into polymers enhances their thermal stability and chemical resistance, making them suitable for high-performance applications such as aerospace components and electronic devices. The unique electronic properties induced by fluorine substitution allow these materials to exhibit superior insulating capabilities while maintaining flexibility and durability. This has opened new avenues for developing next-generation electronic materials with improved reliability and efficiency.
The chemical reactivity of Ethene,1,1,2-trifluoro- is another area of intense research interest. The presence of fluorine atoms makes it a suitable candidate for cross-coupling reactions, which are fundamental in constructing complex organic molecules. Researchers have leveraged its reactivity to develop novel catalytic systems that facilitate the formation of carbon-carbon bonds under mild conditions. These advancements have not only streamlined synthetic routes but also enabled the production of complex molecules that were previously inaccessible.
Environmental considerations have also driven research into more sustainable methods for synthesizing Ethene,1,1,2-trifluoro-. Innovations in green chemistry have led to the development of catalytic processes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable industrial practices while maintaining high standards of product quality and performance. The adoption of such methods ensures that the production of this valuable compound remains environmentally responsible.
The future prospects for Ethene,1,1,2-trifluoro- are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. The integration of machine learning and computational chemistry is accelerating the discovery of novel derivatives with tailored properties for specific applications. This interdisciplinary approach is expected to yield breakthroughs in both pharmaceuticals and materials science, further solidifying the importance of this compound in modern chemistry.
In conclusion, Ethene,1,1,2-trifluoro- (CAS No. 359-11-5) stands as a testament to the innovative potential inherent in fluorinated hydrocarbons. Its unique combination of chemical stability and reactivity makes it an indispensable tool in synthetic chemistry. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological development across multiple industries.
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